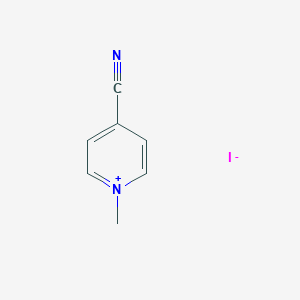

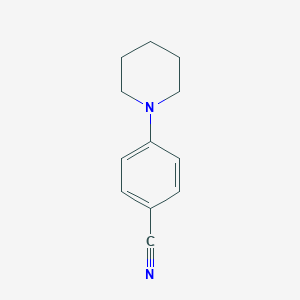

4-哌啶-1-基苯甲腈

概述

描述

4-Piperidin-1-ylbenzonitrile is a chemical compound with the molecular formula C12H14N2 and a molecular weight of 186.258 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Piperidin-1-ylbenzonitrile involves various chemical reactions. For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis

The molecular structure of 4-Piperidin-1-ylbenzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Piperidin-1-ylbenzonitrile .Chemical Reactions Analysis

The chemical reactivity of 4-Piperidin-1-ylbenzonitrile can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .科学研究应用

抗增殖研究

4-哌啶-1-基苯甲腈及其衍生物在抗增殖研究中显示出有希望的结果。例如,4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉等新型衍生物对人癌细胞系(包括 T-47D、HeLa、HepG2 和 MCF-7)表现出相当大的生长抑制作用,表明它们在癌症治疗研究中的潜力 (Harishkumar 等人,2018).

互变异构平衡研究

已经对包括 4-哌啶-1-基苯甲腈类似物在内的化合物的互变异构性质进行了研究。这些研究利用分子光谱和量子化学计算来探索在不同溶剂中质子化/去质子化后互变异构平衡的转变,有助于我们了解化学反应性和结构 (Deneva 等人,2013).

合成和分子相互作用研究

该化合物参与了与合成和分子相互作用相关的研究。例如,已经研究了 4-氯喹唑啉与哌啶中的哌啶锂化物的反应,深入了解了包括 4-哌啶衍生物在内的各种化合物的形成 (Valk 等人,2010).

抗菌活性

已经合成了一些 4-哌啶-1-基苯甲腈衍生物并评估了它们的抗菌活性。这些化合物已经针对各种细菌和真菌菌株进行了测试,显示出作为抗菌剂的潜力 (Bhat & Begum, 2021).

分子对接和雌激素受体结合研究

已经合成了与 4-哌啶-1-基苯甲腈相关的化合物,并评估了它们与雌激素受体的相互作用。这些研究包括分子对接和构效关系研究,有助于药物发现工作,特别是在癌症研究的背景下 (Parveen 等人,2017).

缓蚀

已经研究了哌啶衍生物(包括与 4-哌啶-1-基苯甲腈相关的衍生物)的缓蚀性能,特别是在海水中。这些研究有助于我们了解如何使用这些化合物来保护金属免受腐蚀,这具有重要的工业应用 (Xavier & Nallaiyan, 2011).

安全和危害

未来方向

While specific future directions for 4-Piperidin-1-ylbenzonitrile are not mentioned in the retrieved papers, research into piperidine derivatives is a hot topic in pharmaceutical research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

作用机制

Target of Action

It is known that piperidine derivatives, which include 4-piperidin-1-ylbenzonitrile, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

For instance, some piperidine derivatives act as antagonists at cholinergic receptors in the corpus striatum, restoring the balance in the central nervous system .

Biochemical Pathways

For example, they can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of biological activities and are commonly used in drug design .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of piperidine derivatives .

属性

IUPAC Name |

4-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXHFFGXQFUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354218 | |

| Record name | 4-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-85-9 | |

| Record name | 4-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

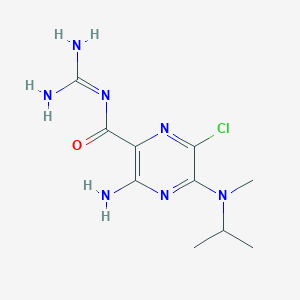

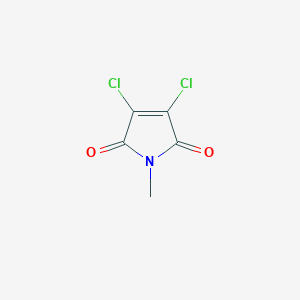

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。